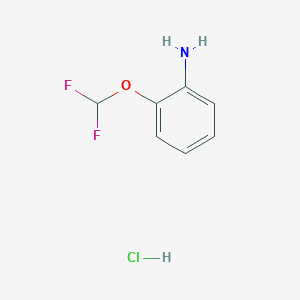
2-(Difluoromethoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)aniline” is represented by the formula C7H7F2NO . It has an average mass of 159.133 Da and a monoisotopic mass of 159.049576 Da .Physical And Chemical Properties Analysis
The boiling point of “2-(Difluoromethoxy)aniline” is 205 °C . It has a density of 1.272 g/mL at 25 °C . The refractive index is n20/D 1.505 (lit.) .Scientific Research Applications
1. Applications in Organic Chemistry and Synthesis
2-(Difluoromethoxy)aniline hydrochloride plays a significant role in organic chemistry, particularly in reactions involving arylhydrazine hydrochlorides and anilines. Hofmann, Jasch, and Heinrich (2014) demonstrated its use in biphasic radical arylation reactions with dioxygen from air as an oxidant. This process leads to the production of substituted 2-aminobiphenyls, showcasing its utility in synthesizing complex organic compounds (Hofmann, Jasch, & Heinrich, 2014).
2. Environmental Implications
Research by Valentovic et al. (1992) studied the toxicity of 2-haloanilines, including 2-(difluoromethoxy)aniline hydrochloride, on renal and hepatic function in rats. This research is crucial for understanding the environmental and health implications of using such compounds (Valentovic et al., 1992).
3. Corrosion Inhibition
Farsak, Keleş, and Keleş (2015) explored the use of 2-(phenylthio)aniline derivatives, which are structurally related to 2-(difluoromethoxy)aniline hydrochloride, as corrosion inhibitors for low carbon steel in acidic environments. This highlights the potential of related aniline compounds in industrial applications (Farsak, Keleş, & Keleş, 2015).
4. Materials Science and Engineering
Research on aniline and its derivatives, including 2-(difluoromethoxy)aniline hydrochloride, has contributed to the development of materials like polyaniline and polypyrrole. Blinova et al. (2007) investigated the oxidation processes and properties of these materials, which are vital in the field of conductive polymers (Blinova et al., 2007).
5. Pharmaceutical Research
Zafrani et al. (2017) studied the properties of the difluoromethyl group, as found in 2-(difluoromethoxy)aniline hydrochloride, in the context of drug design. Their research provides insights into how such groups function as hydrogen bond donors, which is significant for developing new pharmaceuticals (Zafrani et al., 2017).
Safety and Hazards
“2-(Difluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic in contact with skin (H311), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if swallowed or if inhaled (H302 + H332) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
properties
IUPAC Name |
2-(difluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHJKPVPKWVVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

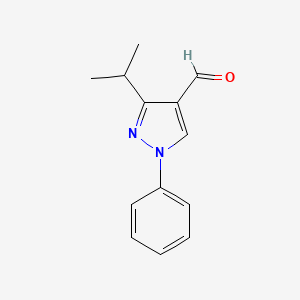
![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)
![8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774145.png)
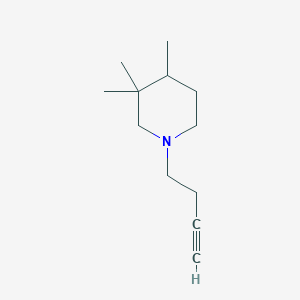
![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)


![1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole](/img/structure/B2774152.png)
![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)
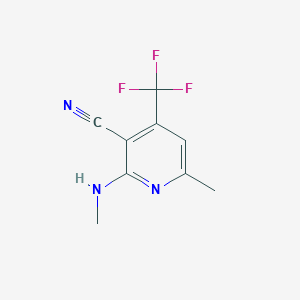
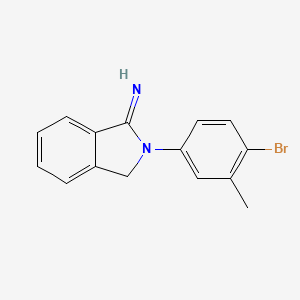
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2774163.png)